1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene
Overview
Description
1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C12H16. It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 1 and 4 positions and partial hydrogenation of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of 1,4-dimethylnaphthalene. The process typically involves the use of a nickel catalyst under high pressure and temperature conditions . Another method involves the Darzens tetralin synthesis, where derivatives are prepared by intramolecular electrophilic aromatic substitution of a 1-aryl-pent-4-ene using concentrated sulfuric acid .
Industrial Production Methods: In industrial settings, the compound is produced by the catalytic hydrogenation of naphthalene using nickel catalysts. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthols or quinones.
Reduction: It can be further hydrogenated to form decahydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel catalyst is typically used.
Substitution: Concentrated sulfuric acid or other strong acids are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Naphthols and quinones.
Reduction: Decahydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent for various reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the production of specialty chemicals and as a hydrogen-donor solvent in coal liquefaction.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene involves its interactions with various molecular targets. In chemical reactions, it acts as a hydrogen donor or acceptor, facilitating various transformations. The compound’s effects in biological systems are still under investigation, but it is believed to interact with cellular membranes and proteins, influencing their functions .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene, similar in structure but without the methyl groups.
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: Another derivative with two methyl groups at the 1 position.
Uniqueness: 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This structural feature makes it distinct from other tetrahydronaphthalene derivatives and contributes to its specific applications in various fields .
Properties
IUPAC Name |
1,4-dimethyl-1,2,3,4-tetrahydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-6,9-10H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQXALMJMHIHQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=CC=CC=C12)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871058 | |
Record name | 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4175-54-6 | |
Record name | 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004175546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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